molecular formula C15H17Cl2N3O8 B13848024 3-HydroxyGuanfacineO-beta-D-Glucuronide

3-HydroxyGuanfacineO-beta-D-Glucuronide

Cat. No.: B13848024
M. Wt: 438.2 g/mol
InChI Key: QGPJARVHDMOHKC-BYNIDDHOSA-N
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Description

3-HydroxyGuanfacineO-beta-D-Glucuronide is a metabolite of guanfacine, a selective alpha-2A adrenergic receptor agonist. Guanfacine is commonly used in the treatment of attention deficit hyperactivity disorder (ADHD) and hypertension .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HydroxyGuanfacineO-beta-D-Glucuronide typically involves the glucuronidation of guanfacine. This process can be achieved using UDP-glucuronic acid as a glucuronide donor in the presence of specific enzymes such as glycosyltransferases . The reaction conditions often include a pH of around 7.5 and a temperature of 35°C to optimize enzyme activity .

Industrial Production Methods

Industrial production of this compound may involve biotransformation processes using engineered microbial strains. These strains are designed to express the necessary enzymes for glucuronidation, allowing for efficient and scalable production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-HydroxyGuanfacineO-beta-D-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic structure can yield quinones, while reduction can produce hydroquinones .

Scientific Research Applications

3-HydroxyGuanfacineO-beta-D-Glucuronide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-HydroxyGuanfacineO-beta-D-Glucuronide involves its interaction with alpha-2A adrenergic receptors. As a metabolite of guanfacine, it modulates the activity of these receptors, leading to reduced sympathetic nervous system activity. This results in decreased heart rate and blood pressure, as well as improved cognitive function in ADHD patients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-HydroxyGuanfacineO-beta-D-Glucuronide is unique due to its specific role as a metabolite of guanfacine, a drug used in ADHD and hypertension treatment. Its selective interaction with alpha-2A adrenergic receptors distinguishes it from other glucuronides .

Properties

Molecular Formula

C15H17Cl2N3O8

Molecular Weight

438.2 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2,4-dichloro-3-[2-(diaminomethylideneamino)-2-oxoethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C15H17Cl2N3O8/c16-5-1-2-6(8(17)4(5)3-7(21)20-15(18)19)27-14-11(24)9(22)10(23)12(28-14)13(25)26/h1-2,9-12,14,22-24H,3H2,(H,25,26)(H4,18,19,20,21)/t9-,10-,11+,12-,14+/m0/s1

InChI Key

QGPJARVHDMOHKC-BYNIDDHOSA-N

Isomeric SMILES

C1=CC(=C(C(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl)CC(=O)N=C(N)N)Cl

Canonical SMILES

C1=CC(=C(C(=C1OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl)CC(=O)N=C(N)N)Cl

Origin of Product

United States

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